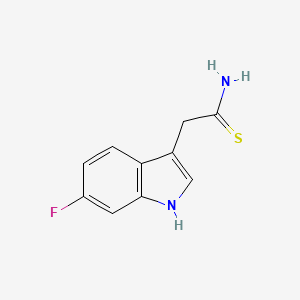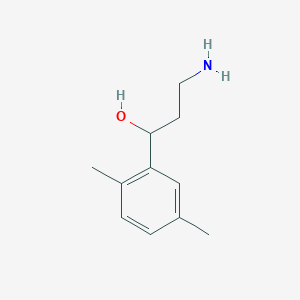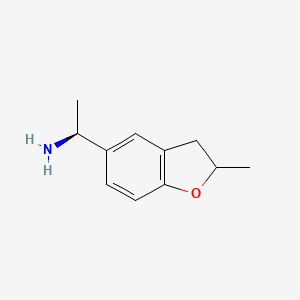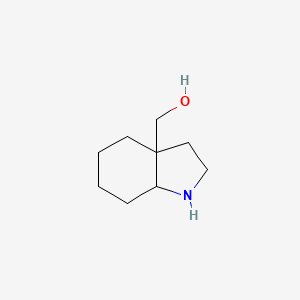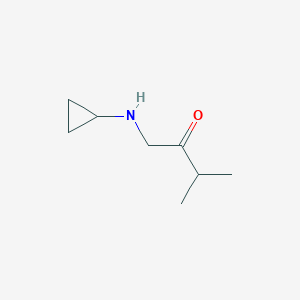
1-(Cyclopropylamino)-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylamino)-3-methylbutan-2-one is an organic compound that features a cyclopropyl group attached to an amino group, which is further connected to a methylbutanone structure
Preparation Methods
The synthesis of 1-(Cyclopropylamino)-3-methylbutan-2-one can be achieved through several routes:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropyl ring.
Cyclopropanation Reactions: Cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates is another common method. These reactions typically require catalysts such as rhodium or cobalt to proceed efficiently.
Industrial Production: Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The specific details of these methods are proprietary and vary between manufacturers.
Chemical Reactions Analysis
1-(Cyclopropylamino)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction yields alcohols.
Scientific Research Applications
1-(Cyclopropylamino)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylamino)-3-methylbutan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Pathways Involved: The specific pathways affected depend on the biological context. In some cases, it may modulate signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
1-(Cyclopropylamino)-3-methylbutan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-aminocyclopropanecarboxylic acid and cyclopropylamine share structural similarities but differ in their functional groups and reactivity
Uniqueness: The presence of the cyclopropyl group and the specific arrangement of functional groups in this compound confer unique chemical properties, making it distinct from other related compounds.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(cyclopropylamino)-3-methylbutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)8(10)5-9-7-3-4-7/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
WZQPZVYEFLQZAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CNC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


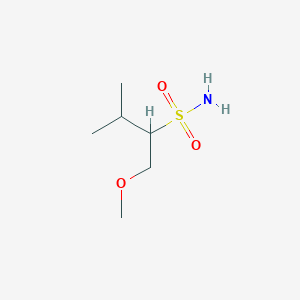
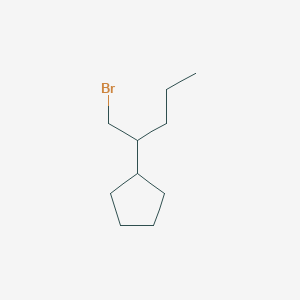
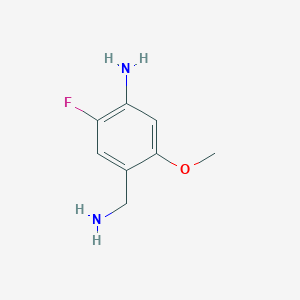
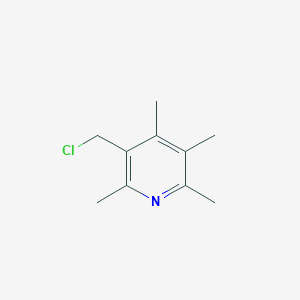
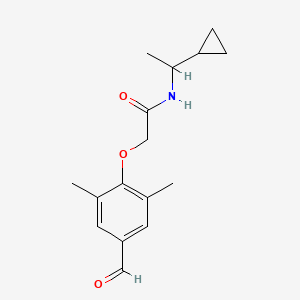
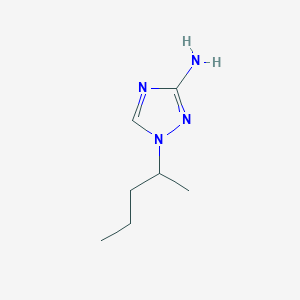
![1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one](/img/structure/B13168371.png)
![tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate](/img/structure/B13168374.png)
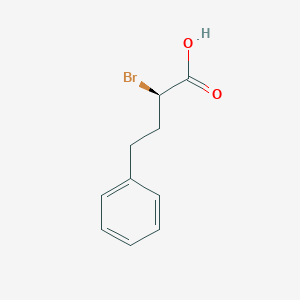
![1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13168386.png)
